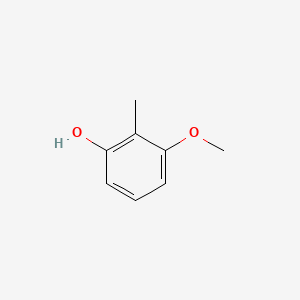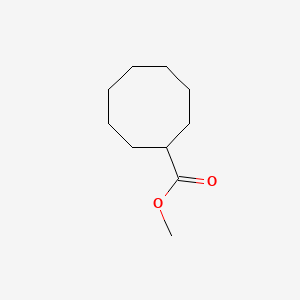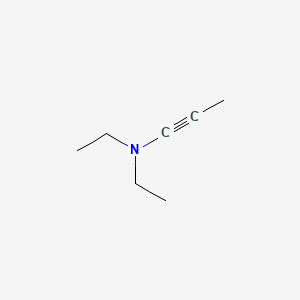
3-甲氧基-2-甲基苯酚
概述
描述
3-Methoxy-2-methylphenol, also known as 2-methoxy-3-methylphenol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
科学研究应用
3-Methoxy-2-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
作用机制
- 3-Methoxy-2-methylphenol is a compound with the chemical formula C8H10O2 .
- Its primary targets remain elusive due to the lack of comprehensive studies. However, similar compounds with methoxy and methyl substitutions on a phenol ring have been investigated for potential antioxidant and anti-inflammatory properties .
Target of Action
生化分析
Biochemical Properties
3-Methoxy-2-methylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes that 3-Methoxy-2-methylphenol interacts with is cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Methoxy-2-methylphenol and cytochrome P450 leads to the hydroxylation of the compound, resulting in the formation of metabolites that can be further processed by the body .
Additionally, 3-Methoxy-2-methylphenol has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction enhances the conjugation of 3-Methoxy-2-methylphenol with glutathione, facilitating its excretion from the body .
Cellular Effects
3-Methoxy-2-methylphenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Methoxy-2-methylphenol can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By modulating NF-κB activity, 3-Methoxy-2-methylphenol can influence the expression of genes involved in inflammatory responses and immune function.
Furthermore, 3-Methoxy-2-methylphenol has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis, leading to changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy-2-methylphenol involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 3-Methoxy-2-methylphenol to specific receptors or enzymes, leading to changes in their activity. For instance, 3-Methoxy-2-methylphenol can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition or activation of their catalytic activity .
Additionally, 3-Methoxy-2-methylphenol can modulate gene expression by interacting with transcription factors such as NF-κB. This interaction can lead to changes in the transcriptional activity of NF-κB, resulting in altered expression of target genes involved in immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-2-methylphenol can change over time due to its stability and degradation. Studies have shown that 3-Methoxy-2-methylphenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation of 3-Methoxy-2-methylphenol can lead to the formation of by-products that may have different biological activities.
Long-term studies have also indicated that prolonged exposure to 3-Methoxy-2-methylphenol can result in changes in cellular function. For example, chronic exposure to 3-Methoxy-2-methylphenol has been associated with alterations in cell signaling pathways and gene expression, leading to potential long-term effects on cellular health .
Dosage Effects in Animal Models
The effects of 3-Methoxy-2-methylphenol can vary with different dosages in animal models. At low doses, 3-Methoxy-2-methylphenol has been shown to have minimal toxic effects and can be metabolized efficiently by the body . At higher doses, 3-Methoxy-2-methylphenol can exhibit toxic effects, including liver and kidney damage . These toxic effects are often associated with the accumulation of metabolites and the disruption of normal cellular processes.
Threshold effects have also been observed, where a certain dosage of 3-Methoxy-2-methylphenol is required to elicit a significant biological response. Beyond this threshold, the effects of 3-Methoxy-2-methylphenol can become more pronounced and potentially harmful .
Metabolic Pathways
3-Methoxy-2-methylphenol is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves the hydroxylation of 3-Methoxy-2-methylphenol by cytochrome P450, resulting in the formation of hydroxylated metabolites . These metabolites can then undergo further conjugation with glutathione or other cofactors, facilitating their excretion from the body .
The involvement of 3-Methoxy-2-methylphenol in these metabolic pathways can influence metabolic flux and the levels of various metabolites in the body. For example, the hydroxylation of 3-Methoxy-2-methylphenol can lead to changes in the levels of reactive oxygen species and other intermediates involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methoxy-2-methylphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, 3-Methoxy-2-methylphenol can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, 3-Methoxy-2-methylphenol can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of 3-Methoxy-2-methylphenol within tissues can also be influenced by its interactions with plasma proteins. Binding to plasma proteins can affect the bioavailability and distribution of 3-Methoxy-2-methylphenol, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of 3-Methoxy-2-methylphenol can affect its activity and function. Studies have shown that 3-Methoxy-2-methylphenol can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct 3-Methoxy-2-methylphenol to specific organelles .
The subcellular localization of 3-Methoxy-2-methylphenol can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria can affect mitochondrial function and energy production, while localization to the cytoplasm can influence cell signaling pathways and gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-methylphenol can be synthesized through several methods. One common approach involves the methylation of 3-methylcatechol (2-methylresorcinol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, 3-Methoxy-2-methylphenol is produced through the methylation of guaiacol (2-methoxyphenol) using methylating agents like dimethyl sulfate or methyl chloride. The process involves heating the reactants in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a controlled environment to maximize yield and purity .
化学反应分析
Types of Reactions: 3-Methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as methoxy-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Methoxy-methylcyclohexanol and related compounds.
Substitution: Halogenated or nitrated derivatives of 3-Methoxy-2-methylphenol.
相似化合物的比较
Guaiacol (2-methoxyphenol): Similar structure but lacks the methyl group.
3-Methylcatechol (2-methylresorcinol): Similar structure but lacks the methoxy group.
4-Methoxy-2-methylphenol: Similar structure with different substitution pattern.
Uniqueness: 3-Methoxy-2-methylphenol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
3-methoxy-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-52-4 | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?
A1: 3-Methoxy-2-methylphenol, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside 3-methoxy-2-methylphenol, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []
Q2: How does the structure of 3-methoxy-2-methylphenol influence its reactivity?
A2: The presence of both a methoxy group and a methyl group on the aromatic ring of 3-methoxy-2-methylphenol significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, 3-methoxy-2-methylphenol undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.
Q3: What advanced analytical techniques have been used to characterize 3-methoxy-2-methylphenol and related compounds found in natural sources?
A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing 3-methoxy-2-methylphenol and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []
Q4: Are there any known biological activities associated with 3-methoxy-2-methylphenol?
A4: While specific studies focusing on the biological activity of 3-methoxy-2-methylphenol are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














